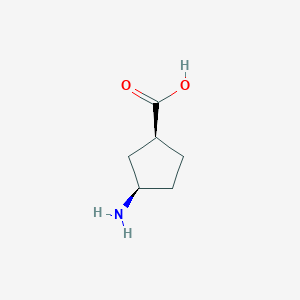

(1S,3R)-3-Aminocyclopentanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

(1S,3R)-3-アミノシクロペンタンカルボン酸は、分子式C6H11NO2を持つキラルアミノ酸誘導体です。この化合物は、特定の位置にアミノ基とカルボン酸基が結合したシクロペンタン環を含む独自の構造配置で知られています。

2. 製法

合成ルートおよび反応条件: (1S,3R)-3-アミノシクロペンタンカルボン酸の合成は、いくつかの方法で達成することができます。 一般的なアプローチの1つは、ジ-tert-ブチルジカルボネートと(1S,3R)-3-アミノシクロペンタンカルボン酸を出発物質として使用する方法です 。この反応は、通常、目的の立体化学が維持されるように、制御された温度とpHなどの特定の条件を必要とします。

工業的生産方法: (1S,3R)-3-アミノシクロペンタンカルボン酸の工業生産は、収率と純度を最大化するために最適化された反応条件を使用して、大規模合成を伴うことがよくあります。 高性能液体クロマトグラフィー(HPLC)などの技術を使用して、製品が要求される仕様を満たしていることを確認します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Aminocyclopentane carboxylic acid can be achieved through several methods. One common approach involves the use of di-tert-butyl dicarbonate and (1S,3R)-3-Aminocyclopentane carboxylic acid as starting materials . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired stereochemistry is maintained.

Industrial Production Methods: Industrial production of (1S,3R)-3-Aminocyclopentane carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required specifications .

化学反応の分析

反応の種類: (1S,3R)-3-アミノシクロペンタンカルボン酸は、以下を含むさまざまな化学反応を起こします。

酸化: アミノ基は、対応するオキソ誘導体を形成するために酸化することができます。

還元: カルボン酸基は、アルコール誘導体を形成するために還元することができます。

置換: アミノ基は、アミドまたは他の誘導体を形成するために置換反応に参加することができます。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウムまたは過酸化水素などの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

置換: 塩基の存在下で、アシルクロリドまたは無水物などの試薬。

主要な生成物:

酸化: オキソ誘導体の形成。

還元: アルコール誘導体の形成。

置換: アミドまたは他の置換誘導体の形成。

4. 科学研究における用途

(1S,3R)-3-アミノシクロペンタンカルボン酸は、以下を含むいくつかの科学研究用途があります。

化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 酵素阻害およびタンパク質相互作用における潜在的な役割について研究されています。

医学: 医薬品開発の前駆体としての可能性を含む、潜在的な治療的用途について調査されています。

科学的研究の応用

(1S,3R)-3-Aminocyclopentane carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

(1S,3R)-3-アミノシクロペンタンカルボン酸の作用機序は、酵素または受容体などの特定の分子標的との相互作用を含みます。この化合物は、その使用の状況に応じて、阻害剤または活性化剤として作用することができます。 関与する経路には、活性部位への結合または標的タンパク質のコンフォメーションの変更が含まれ、それによりその活性が調節されます .

類似化合物:

- (1S,3R)-3-{[(ベンジルオキシ)カルボニル]アミノ}シクロペンタン-1-カルボン酸

- (1S,2R)-Fmoc-2-アミノ-1-シクロペンタンカルボン酸

- 4-アミノシクロヘキサンカルボン酸

比較: (1S,3R)-3-アミノシクロペンタンカルボン酸は、その特定の立体化学のためにユニークであり、それは異なる化学的および生物学的特性を付与します。 類似の化合物と比較して、それは異なる反応性と相互作用プロファイルを呈することがあり、研究と産業における特定の用途に貴重です .

類似化合物との比較

- (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid

- (1S,2R)-Fmoc-2-amino-1-cyclopentanecarboxylic acid

- 4-Aminocyclohexanecarboxylic acid

Comparison: (1S,3R)-3-Aminocyclopentane carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

特性

CAS番号 |

71830-07-4 |

|---|---|

分子式 |

C6H11NO2 |

分子量 |

129.16 g/mol |

IUPAC名 |

(1S,3R)-3-azaniumylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 |

InChIキー |

MLLSSTJTARJLHK-CRCLSJGQSA-N |

SMILES |

C1CC(CC1C(=O)O)N |

異性体SMILES |

C1C[C@H](C[C@H]1C(=O)[O-])[NH3+] |

正規SMILES |

C1CC(CC1C(=O)[O-])[NH3+] |

同義語 |

(1S,3R)-3-amino-cyclopentanecarboxylic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。